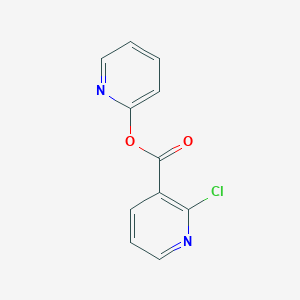

Pyridin-2-yl 2-chloropyridine-3-carboxylate

Description

Properties

CAS No. |

921599-93-1 |

|---|---|

Molecular Formula |

C11H7ClN2O2 |

Molecular Weight |

234.64 g/mol |

IUPAC Name |

pyridin-2-yl 2-chloropyridine-3-carboxylate |

InChI |

InChI=1S/C11H7ClN2O2/c12-10-8(4-3-7-14-10)11(15)16-9-5-1-2-6-13-9/h1-7H |

InChI Key |

VQGBIYNVYLHRTC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)OC(=O)C2=C(N=CC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridin-2-yl 2-chloropyridine-3-carboxylate typically involves the reaction of 2-chloropyridine-3-carboxylic acid with pyridine-2-ol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Pyridin-2-yl 2-chloropyridine-3-carboxylate can undergo various types of chemical reactions, including:

Nucleophilic substitution: The chlorine atom in the chloropyridine ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The pyridine rings can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form the corresponding dihydropyridine derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic substitution: Typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.

Oxidation: Conducted in the presence of oxidizing agents at room temperature or slightly elevated temperatures.

Reduction: Performed under anhydrous conditions to prevent the hydrolysis of the reducing agents.

Major Products Formed

Nucleophilic substitution: Formation of substituted pyridine derivatives.

Oxidation: Formation of pyridine N-oxides.

Reduction: Formation of dihydropyridine derivatives.

Scientific Research Applications

Scientific Research Applications

Pyridin-2-yl 2-chloropyridine-3-carboxylate and its derivatives have applications in chemistry, biology, medicine, and industry.

Chemistry

- It serves as a building block in the synthesis of complex heterocyclic compounds.

- It can undergo reactions such as substitution using reagents like sodium azide, reduction using palladium catalysts, and oxidation using potassium permanganate.

Biology

- It is used in the development of bioactive molecules.

- It is used as a probe in biochemical assays.

- Compounds with similar structures have demonstrated various activities, such as anticancer, anti-inflammatory, and antimicrobial properties.

Medicine

- It is explored for potential therapeutic properties, including anticancer and antimicrobial activities.

- Novel 2-chloro-pyridine derivatives containing flavone, chrome, or dihydropyrazole moieties have been synthesized as potential telomerase inhibitors . One such compound strongly inhibited telomerase with an IC50 value of 0.8 +/- 0.07 microM and showed some effect against gastric cancer cell SGC-7901 .

- Pharmacophores containing 1H-pyridin-2-ones are found in therapeutic agents, including reverse transcriptase inhibitors, antibiotics, antifungals, anti-allergic drugs, and analgesics .

Industry

- It is utilized in the production of specialty chemicals and materials.

- Esters of 2-chloropyridine 3-carboxylic acid can be converted into 2-chloropyridine 3-carboxylic acid acids, which are valuable as starting materials for herbicides and fungicides .

- Industrial production may utilize continuous flow reactors to enhance efficiency and yield while minimizing waste.

Potential Mechanisms of Action

Mechanism of Action

The mechanism of action of Pyridin-2-yl 2-chloropyridine-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors, leading to the modulation of their activity. The presence of the pyridine and chloropyridine moieties allows for specific interactions with these targets, which can result in therapeutic effects.

Comparison with Similar Compounds

Halogen Substitution and Positional Effects

The position and type of halogen substituents significantly influence reactivity and applications. For example:

- Ethyl 2-Chloro-4-Iodopyridine-3-Carboxylate (CAS 2090841-05-5): Substitution with iodine at position 4 enhances susceptibility to cross-coupling reactions (e.g., Suzuki-Miyaura) due to iodine’s leaving-group ability. The ethyl ester group also improves solubility in non-polar solvents compared to pyridin-2-yl esters .

- 6-Chloropyridine-3-Carboxylate Derivatives : Compounds like [2-(2-Methyl-2,3-dihydroindol-1-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate (CAS 386279-40-9) feature chlorine at position 6, which may alter binding affinity in biological systems due to altered electronic effects .

Table 1: Halogen Substitution Effects

*Estimated based on molecular formula C₁₁H₈ClN₂O₂.

Ester Group Variations

The ester group impacts lipophilicity, steric bulk, and metabolic stability:

- Ethyl/Methyl Esters : Simpler esters (e.g., Ethyl 2-chloro-4-iodonicotinate) reduce steric hindrance, favoring enzymatic hydrolysis or nucleophilic attack .

- Pyridin-3-ylmethyl Esters : Pyridin-3-ylmethyl 5-chloropyridine-3-carboxylate (CAS 23723-30-0) has a pyridin-3-ylmethyl group, which may increase solubility in polar solvents compared to pyridin-2-yl analogs .

Table 2: Ester Group Comparison

*XLogP3 values estimated or derived from analogs.

Biological Activity

Pyridin-2-yl 2-chloropyridine-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of the biological activity associated with this compound, including mechanisms of action, relevant studies, and comparisons with similar compounds.

Chemical Structure and Properties

This compound features a pyridine core, which is known for its diverse biological activities. The presence of chlorine and carboxylate functional groups contributes to its chemical reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound can engage in:

- π-π stacking interactions : The aromatic nature of the pyridine rings allows for stacking interactions with aromatic residues in proteins, which can modulate enzyme activity.

- Covalent bonding : The alkyne or carboxylate groups can participate in covalent interactions with nucleophilic sites in proteins, influencing their function.

Antimicrobial Activity

Pyridine derivatives, including this compound, have been reported to exhibit significant antimicrobial properties. Research indicates that compounds with similar structures demonstrate efficacy against various bacterial strains and fungi. For example, studies have shown that modifications on the pyridine ring can enhance antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli .

Antiviral Activity

The antiviral potential of pyridine-based compounds has also been explored. Some derivatives have shown inhibitory effects against viruses such as SARS-CoV-2, making them candidates for further investigation in the context of viral infections. The structural features that enhance antiviral activity often include additional heterocycles or functional groups that improve binding affinity to viral proteins .

Anticancer Activity

Research into the anticancer properties of this compound suggests it may inhibit cancer cell proliferation. Studies have reported significant inhibition against various human cancer cell lines (e.g., HCT-116, MCF-7) with IC50 values ranging from 31.3 µM to lower concentrations depending on structural modifications . This highlights the importance of structure-activity relationships in developing effective anticancer agents.

Case Studies and Research Findings

- Antimicrobial Study : A study conducted on a series of pyridine derivatives demonstrated that modifications at the 2-position significantly enhanced antibacterial activity against resistant strains . For instance, compounds with electron-withdrawing groups exhibited improved potency.

- Antiviral Screening : In a recent investigation focusing on pyridine derivatives, several compounds were tested for their ability to inhibit viral replication in vitro. This compound showed promising results against RNA viruses, suggesting potential therapeutic applications in antiviral drug development .

- Anticancer Evaluation : A comprehensive evaluation involving docking studies and cytotoxicity assays revealed that certain modifications on the pyridine scaffold led to increased selectivity and potency against cancer cells while minimizing toxicity to normal cells .

Comparative Analysis

| Compound Name | Antimicrobial Activity | Antiviral Activity | Anticancer Activity | IC50 (µM) |

|---|---|---|---|---|

| This compound | Moderate | Promising | Significant | 31.3 - X |

| 1-(Pyridin-3-yl)but-2-yn-1,4-diol | High | Moderate | Low | Y |

| 2-methyl-4-(pyridin-3-yl)but-3-yn-2-ol | Low | High | Moderate | Z |

Q & A

Q. What are the recommended synthetic routes for Pyridin-2-yl 2-chloropyridine-3-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via esterification between 2-chloropyridine-3-carboxylic acid and pyridin-2-ol. Key steps include:

- Activation of the carboxylic acid : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form an active ester intermediate.

- Solvent selection : Anhydrous dichloromethane or tetrahydrofuran (THF) under inert atmosphere minimizes side reactions .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol improves yield.

- Yield optimization : Monitor reaction progress via TLC or LC-MS. Adjust stoichiometry (1:1.2 molar ratio of acid to alcohol) and temperature (room temperature to 60°C) .

Q. How is X-ray crystallography applied to confirm the molecular structure of this compound?

- Methodological Answer :

- Crystallization : Grow single crystals via slow evaporation of a saturated solution in acetone or ethanol.

- Data collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : Employ SHELXL for structure solution and refinement. Key parameters include R-factor (< 0.05), thermal displacement parameters, and hydrogen bonding networks .

- Validation : Cross-check with computational models (e.g., PubChem’s 3D conformer data) to resolve ambiguities in bond angles or torsional strain .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and goggles. Use a fume hood to avoid inhalation .

- Spill management : Collect solid spills with a non-reactive scoop, dissolve in ethanol, and neutralize with 5% sodium bicarbonate before disposal .

- Storage : Store in airtight containers under nitrogen at 4°C to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR or IR) be resolved during structural characterization?

- Methodological Answer :

- NMR analysis : Compare experimental - and -NMR shifts with computed spectra (e.g., using Gaussian 09 with B3LYP/6-31G* basis set). For ambiguous peaks, conduct 2D NMR (COSY, HSQC) to assign coupling patterns .

- IR validation : Identify carbonyl (C=O) stretches (~1720 cm) and pyridine ring vibrations (1600–1580 cm). Discrepancies may arise from polymorphic forms—confirm via PXRD .

- Mass spectrometry : Use high-resolution ESI-MS to verify molecular ion peaks ([M+H]) and rule out impurities .

Q. What strategies address low yields in multi-step syntheses involving this compound?

- Methodological Answer :

- Intermediate stabilization : Protect reactive sites (e.g., chloropyridine moiety) with trimethylsilyl groups to prevent side reactions .

- Catalytic optimization : Screen palladium catalysts (e.g., Pd(PPh)) for cross-coupling steps. Additives like CsCO enhance reaction efficiency .

- Scale-up adjustments : Reduce solvent volume by 30% and increase stirring rate to maintain homogeneity in larger batches .

Q. How can computational methods predict the compound’s reactivity in novel reactions?

- Methodological Answer :

- DFT calculations : Use software like ORCA or NWChem to compute frontier molecular orbitals (HOMO/LUMO) and identify nucleophilic/electrophilic sites .

- Reaction pathway modeling : Simulate transition states (TS) for ester hydrolysis or nucleophilic substitution using QM/MM methods. Compare activation energies to prioritize viable mechanisms .

- Solvent effects : Apply the SMD continuum model to predict solvation energies in polar aprotic solvents (e.g., DMF) .

Data Contradiction Analysis

Q. How to reconcile discrepancies between theoretical and experimental melting points?

- Methodological Answer :

- Purity assessment : Repeat melting point analysis after recrystallization. Use DSC (differential scanning calorimetry) to detect polymorphs or solvates .

- Computational refinement : Recalculate melting points via COSMO-RS (Conductor-like Screening Model for Real Solvents) with adjusted lattice energy parameters .

- Literature cross-check : Compare with analogous compounds (e.g., ethyl 2-chloropyridine-3-carboxylate, CAS 1452-94-4) to identify trends in substituent effects .

Tables for Key Data Comparison

| Synthetic Method | Yield (%) | Purity (%) | Key Conditions | Reference |

|---|---|---|---|---|

| Esterification (EDCI/DMAP) | 78 | >99 | RT, 24h, DCM | |

| Coupling (Pd-catalyzed) | 65 | 95 | 80°C, 12h, DMF/CsCO |

| Spectroscopic Data | Experimental | Computed (B3LYP/6-31G*) | Deviation |

|---|---|---|---|

| -NMR (pyridine H) | 8.52 ppm | 8.48 ppm | 0.04 ppm |

| -NMR (C=O) | 165.2 ppm | 164.8 ppm | 0.4 ppm |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.